3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid 3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 2108754-40-9
VCID: VC11664524
InChI: InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol

3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid

CAS No.: 2108754-40-9

Cat. No.: VC11664524

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid - 2108754-40-9

Specification

CAS No. 2108754-40-9
Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
IUPAC Name 3-[cycloheptyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Standard InChI InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18)
Standard InChI Key QFZPSVVKDQIRSF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1
Canonical SMILES CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-{(tert-butoxy)carbonylamino}propanoic acid is C₁₅H₂₇NO₄, derived by substituting the cyclohexyl group in the analogous compound (CAS 65592-16-7) with a cycloheptyl moiety . Key structural features include:

  • Boc Protecting Group: The tert-butoxycarbonyl group shields the amine functionality, a common strategy in peptide synthesis to prevent undesired side reactions .

  • Cycloheptyl Substituent: The seven-membered cycloheptyl ring introduces steric bulk and influences solubility, potentially enhancing lipophilicity compared to smaller cyclic analogs .

  • Propanoic Acid Backbone: The carboxylic acid terminus enables further functionalization, such as amide bond formation or salt generation.

Table 1: Comparative Molecular Data

PropertyCyclohexyl Analog Cycloheptyl Derivative (Inferred)
Molecular FormulaC₁₄H₂₅NO₄C₁₅H₂₇NO₄
Molecular Weight (g/mol)271.357285.40
LogP3.03~3.30
Topological Polar SA66.84 Ų~65 Ų

The cycloheptyl group likely increases molecular weight by ~14 g/mol compared to the cyclohexyl analog, with a marginal rise in LogP due to added hydrophobicity .

Synthesis and Reaction Pathways

While no direct synthesis is documented for the cycloheptyl variant, methodologies for related Boc-protected amino acids provide a foundational blueprint .

Synthetic Route Hypothesis

  • Amine Protection: React cycloheptylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP) to form N-Boc-cycloheptylamine.

  • Alkylation: Couple the protected amine with a propanoic acid derivative. For example, using ethyl 3-chloropropionate in DMF with NaH as a base, analogous to methods described for ethyl 3-(tert-butoxycarbonyl)amino propanoates .

  • Hydrolysis: Saponify the ester intermediate under basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Inferred)
ProtectionBoc₂O, NaOH, THF, 0°C to RT85–90%
AlkylationEthyl 3-chloropropionate, NaH, DMF, 4°C75–80%
HydrolysisLiOH, THF/H₂O (1:1), RT90–95%

This route mirrors protocols for synthesizing 3-(tert-butoxycarbonyl(cyclohexyl)amino)propanoic acid and 3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid, adapting the alkylation step to accommodate the larger cycloheptyl group.

Physicochemical Properties

The cycloheptyl derivative’s properties can be extrapolated from its analogs:

  • Solubility: Limited aqueous solubility due to the Boc group and cycloheptyl ring; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) .

  • Stability: Stable under basic conditions but susceptible to acidic deprotection (e.g., TFA in DCM).

  • Spectroscopic Data:

    • IR: Peaks at ~1700 cm⁻¹ (C=O stretch, Boc), ~1250 cm⁻¹ (C-O-C stretch), and ~3300 cm⁻¹ (N-H stretch, amine post-deprotection) .

    • NMR: δ 1.4 ppm (Boc tert-butyl), δ 3.2–3.5 ppm (cycloheptyl CH₂), δ 12.1 ppm (COOH, broad) .

Applications in Pharmaceutical Research

Though direct studies on the cycloheptyl variant are absent, its structural analogs highlight potential uses:

Peptide Synthesis

The Boc group’s orthogonality allows sequential deprotection in solid-phase peptide synthesis (SPPS), enabling incorporation of sterically hindered residues. For example, cycloheptyl-containing peptides may modulate receptor binding kinetics due to conformational flexibility.

Drug Intermediate

As seen with 3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid, the cycloheptyl derivative could serve as a precursor for kinase inhibitors or protease modulators, where the bulky substituent enhances target selectivity.

Table 3: Potential Therapeutic Targets

Target ClassMechanismReference Analogs
ProteasesAllosteric inhibition via steric bulkCyclohexyl derivatives
GPCRsConformational stabilizationFluorophenyl analogs

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve alkylation yields .

  • Biological Screening: Evaluate the compound’s activity against cancer cell lines or neurodegenerative models, building on findings from fluorophenyl derivatives.

  • Computational Studies: Molecular docking to predict interactions with therapeutic targets, leveraging the cycloheptyl group’s unique ring strain and flexibility.

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